2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide

Catalog No.
S13590117
CAS No.
1384428-18-5
M.F
C12H15NO2S2
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfon...

CAS Number

1384428-18-5

Product Name

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide

IUPAC Name

2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonamide

Molecular Formula

C12H15NO2S2

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C12H15NO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3,(H2,13,14,15)

InChI Key

YCFVFIMZDNLVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)N

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide is a sulfonamide compound characterized by a benzothiophene core substituted with a propan-2-yl group and a sulfonamide functional group. The presence of the benzothiophene structure contributes to its unique properties, making it of interest in various chemical and biological applications.

Including:

  • Nucleophilic substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Acid-base reactions: The sulfonamide group can participate in proton transfer reactions, influencing its solubility and reactivity.
  • Formation of derivatives: The compound can be modified to create derivatives through acylation or alkylation, expanding its chemical library for research and development.

Research indicates that compounds similar to 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide exhibit significant biological activity. Specific studies have shown:

  • Antimicrobial properties: Sulfonamides are known for their antibacterial effects, often targeting bacterial folate synthesis pathways.
  • TRPM8 antagonistic activity: Some sulfonamide derivatives have been identified as antagonists of the TRPM8 receptor, which is involved in pain and thermosensation, suggesting potential applications in pain management therapies .

The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide typically involves the following steps:

  • Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophenes and aromatic compounds.
  • Introduction of the sulfonamide group: The sulfonyl chloride can be reacted with an amine derived from the benzothiophene to form the sulfonamide linkage.
  • Alkylation: The propan-2-yl group can be introduced via alkylation methods using appropriate alkyl halides.

These methods allow for the targeted synthesis of the compound while providing avenues for further modifications.

The potential applications of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide include:

  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing new antimicrobial or analgesic drugs.
  • Chemical probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme interactions or receptor binding.

Interaction studies involving 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide have focused on its binding affinity to various biological targets, particularly receptors involved in pain pathways. These studies often utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate its efficacy against specific bacterial strains or cellular models.

Such studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3-MethylsulfanilamideContains a methylsulfanil groupAntibacterial
Benzothiazole sulfonamidesBenzothiazole core with sulfonamideAntimicrobial
4-AminobenzenesulfonamideSimple aniline structure with sulfonamideAntibacterial

Uniqueness

The uniqueness of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide lies in its specific combination of a benzothiophene moiety, which may enhance lipophilicity and biological activity compared to simpler sulfonamides. This structural feature may allow for improved receptor binding or increased metabolic stability.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.05442107 g/mol

Monoisotopic Mass

269.05442107 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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